molecular formula C17H17F3N8O B6534244 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1058457-64-9

4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B6534244
CAS No.: 1058457-64-9
M. Wt: 406.4 g/mol
InChI Key: ORWUQGXYJUKSFE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely studied due to their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, triazolopyrimidines are generally synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

Triazolopyrimidines are a class of compounds with diverse biological activities, suggesting potential for further exploration in drug discovery and development . Future research could focus on synthesizing various derivatives of this compound and evaluating their biological activities.

Mechanism of Action

Target of Action

Similar compounds with a triazolopyrimidine scaffold have been used in the design of new lsd1 inhibitors . LSD1, or Lysine-specific demethylase 1, is a histone demethylase whose aberrant activity is associated with several types of cancer.

Mode of Action

It’s worth noting that compounds with similar structures have shown the ability to make specific interactions with different target receptors . For instance, docking studies of related compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific methionine residue could be responsible for their improved activity .

Biochemical Pathways

Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that such compounds may interact with multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds . Such studies typically involve predicting the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.

Result of Action

Related compounds have shown good antitumor activities , suggesting that this compound may also have potential anticancer effects.

Biochemical Analysis

Biochemical Properties

4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control . The compound’s interaction with CDKs, for instance, can inhibit their activity, leading to cell cycle arrest and potential anticancer effects . Additionally, it may bind to other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDKs, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth . It also affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes and prolonged anticancer effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in inhibiting target enzymes and pathways.

Properties

IUPAC Name

4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N8O/c1-26-14-13(24-25-26)15(22-10-21-14)27-5-7-28(8-6-27)16(29)23-12-4-2-3-11(9-12)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWUQGXYJUKSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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